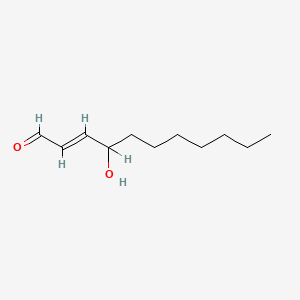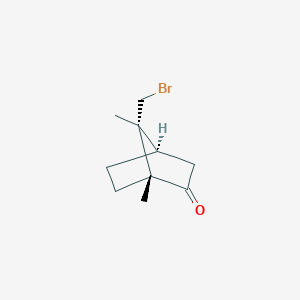
Undecenal, 4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecenal, 4-hydroxy-: is an organic compound that belongs to the class of hydroxyalkenals. It is a derivative of undecenal, characterized by the presence of a hydroxyl group at the fourth carbon position. This compound is known for its role in various biochemical processes and its presence in lipid peroxidation products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-undecenal can be achieved through several methods. One common approach involves the oxidation of undecenal using specific oxidizing agents under controlled conditions. Another method includes the hydroxylation of undecenal using catalysts that facilitate the addition of a hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 4-hydroxy-2-undecenal typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2-undecenal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of aldehydes or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as palladium.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-undecenal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in oxidative stress-related diseases.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-hydroxy-2-undecenal involves its interaction with cellular components, leading to various biochemical effects. It can form covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids. This interaction can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-nonenal: Another hydroxyalkenal derived from lipid peroxidation, known for its role in oxidative stress and cellular signaling.
4-Hydroxy-2-hexenal: A shorter-chain hydroxyalkenal with similar biochemical properties but different molecular targets.
4-Hydroxy-2-quinolones: A class of compounds with diverse biological activities, including antibacterial and antioxidant properties .
Uniqueness: 4-Hydroxy-2-undecenal is unique due to its specific molecular structure, which allows it to interact with different cellular targets and pathways compared to other hydroxyalkenals. Its longer carbon chain also provides distinct physicochemical properties, making it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
73529-66-5 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(E)-4-hydroxyundec-2-enal |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9-11,13H,2-6,8H2,1H3/b9-7+ |
InChI-Schlüssel |
NJTMUAIJWHYHAO-VQHVLOKHSA-N |
SMILES |
CCCCCCCC(C=CC=O)O |
Isomerische SMILES |
CCCCCCCC(/C=C/C=O)O |
Kanonische SMILES |
CCCCCCCC(C=CC=O)O |
Synonyme |
4-hydroxy-2-undecenal 4-hydroxy-2-undecenal, (E)-isomer 4-hydroxyundecenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate](/img/structure/B1239876.png)




azanide](/img/structure/B1239882.png)






![3,11-Difluoro-6,8,13-trimethyl-8H-quino[4,3,2-KL]acridin-13-ium](/img/structure/B1239898.png)
